molecular formula C20H23N5O5S B2601006 2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one CAS No. 1105226-29-6

2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

Cat. No.: B2601006
CAS No.: 1105226-29-6
M. Wt: 445.49
InChI Key: SNKMSXYGHXCICW-UHFFFAOYSA-N
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Description

The compound 2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a heterocyclic molecule combining a [1,2,4]triazolo[4,3-b]pyridazinone core with a substituted benzoxazine moiety and a tert-butyl sulfonyl group. Its structural complexity arises from:

  • A tert-butyl sulfonyl substituent at position 6, enhancing solubility and metabolic stability compared to smaller alkyl or aryl sulfonates .

This compound’s synthesis likely involves multi-step functionalization of a chlorinated triazolo-pyridazine precursor (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine), followed by nucleophilic substitution or coupling reactions to install the benzoxazine and sulfonyl groups .

Properties

IUPAC Name

6-tert-butylsulfonyl-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S/c1-13-5-6-15-14(11-13)23(9-10-30-15)18(26)12-24-19(27)25-16(21-24)7-8-17(22-25)31(28,29)20(2,3)4/h5-8,11H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKMSXYGHXCICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a synthetic compound that belongs to the quinazoline family, noted for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure includes a quinazoline core substituted with a cyclohexyl group and a sulfanyl moiety linked to a fluorophenyl group. This unique configuration contributes to its biological properties.

The biological activity of N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound exhibits high affinity for these targets, modulating their activity and leading to several pharmacological effects .

Antiviral Activity

Recent studies have indicated that derivatives of quinazoline compounds, including N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine, show significant antiviral properties. For instance, certain analogs have demonstrated efficacy against viral polymerases, inhibiting their activity by over 95% in vitro .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro tests have shown that it possesses inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MIC) reported below 20 µM for some derivatives. This suggests potential utility in treating infections caused by resistant strains of bacteria .

Cytotoxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine has undergone cytotoxicity testing against human cell lines, revealing an acceptable safety profile with low cytotoxic effects at therapeutic concentrations .

Case Studies

  • Antiviral Screening : A high-throughput screening study identified N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine as a promising candidate against viral targets, achieving an EC50 value of 0.35 µM against hepatitis C virus (HCV) polymerase .
  • Antimicrobial Testing : In a comparative study, the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 10 to 30 µM, indicating its potential as an antimicrobial agent .

Data Summary

Biological ActivityTest MethodologyResults (EC50/MIC)Reference
AntiviralHigh-throughput screening0.35 µM against HCV
AntimicrobialIn vitro assaysMIC < 20 µM
CytotoxicityCell line assaysLow toxicity at therapeutic doses

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Several studies have investigated the antimicrobial properties of benzoxazine derivatives. For instance, compounds similar to this structure have shown effectiveness against various bacterial strains due to their ability to disrupt cell wall synthesis or inhibit enzyme activity essential for bacterial growth .
  • Anti-cancer Potential :
    • Research indicates that triazole derivatives can exhibit anti-cancer properties by inducing apoptosis in cancer cells. The specific structure of this compound may enhance its potency against certain types of tumors through mechanisms such as inhibition of angiogenesis or modulation of cell cycle progression .
  • Anti-inflammatory Effects :
    • Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Agricultural Applications

  • Pesticidal Properties :
    • The benzoxazine core is known for its potential as a pesticide or herbicide. Studies have demonstrated that derivatives can effectively target specific pests while being less harmful to beneficial organisms .
  • Plant Growth Regulators :
    • Some derivatives of benzoxazines are being explored as plant growth regulators, promoting growth and enhancing resistance against environmental stresses .

Case Study 1: Antimicrobial Efficacy

A study published in ResearchGate examined the antimicrobial properties of various benzoxazine derivatives, including those structurally related to the compound . The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential for development into therapeutic agents .

Case Study 2: Anti-cancer Mechanisms

In a recent publication, researchers investigated the anti-cancer effects of triazole derivatives in vitro. The study found that certain derivatives could induce cell death in breast cancer cells through apoptosis pathways, highlighting the therapeutic potential of compounds like 2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
PharmaceuticalsAntimicrobialEffective against Gram-positive bacteria .
PharmaceuticalsAnti-cancerInduces apoptosis in cancer cells .
PharmaceuticalsAnti-inflammatoryInhibits pro-inflammatory cytokines .
AgriculturePesticideTargets specific pests with minimal side effects .
AgriculturePlant Growth RegulatorEnhances growth and stress resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their distinguishing features are summarized below:

Compound Core Structure Substituents Molecular Weight Key Properties Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazin-3-one 6-(tert-butyl sulfonyl); 2-(6-methylbenzoxazin-4-yl)-2-oxoethyl Not reported Enhanced solubility (sulfonyl group); potential kinase inhibition (benzoxazine)
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine Chlorine at position 6 168.59 g/mol Reactive intermediate for further substitution; limited solubility
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine [1,2,4]Triazolo[4,3-b]pyridazine 3-(4-methoxyphenyl); 6-oxy-ethanamine 285.30 g/mol Polar amine group improves aqueous solubility; potential CNS activity
6-(Substituted-phenyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives Benzoxazin-3-one Variable aryl groups at position 6 ~300–350 g/mol Antiproliferative activity reported; moderate metabolic stability
3-(4-(Dimethylamino)phenyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile Pyrazole-carbonitrile 4-(dimethylamino)phenyl; 4-methylbenzyl 346.42 g/mol Fluorescent properties; potential imaging applications

Key Findings

Core Scaffold Variations: The triazolo-pyridazinone core in the target compound contrasts with pyrazole () or benzoxazinone () cores in analogues. Triazolo-pyridazines exhibit stronger π-stacking interactions with biological targets (e.g., kinases) compared to pyrazoles . The tert-butyl sulfonyl group in the target compound improves lipophilicity (logP ~2–3 estimated) versus polar substituents like ethanamine (logP ~1.5 in ) .

Synthetic Routes: The target compound likely employs chlorine displacement on a triazolo-pyridazine intermediate (similar to ’s synthesis of 6-chloro derivatives) . By contrast, benzoxazinone derivatives () are synthesized via Cs₂CO₃-mediated coupling, highlighting divergent strategies for heterocyclic assembly .

The tert-butyl sulfonyl group may reduce off-target interactions compared to smaller sulfonates due to steric bulk .

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